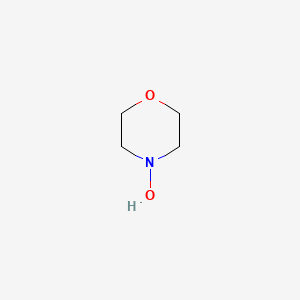

4-Hydroxymorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxymorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-5-1-3-7-4-2-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURXRFYZEOUCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973247 | |

| Record name | Morpholin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5765-63-9 | |

| Record name | Morpholine, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxymorpholine

Oxidation and Reduction Pathways of 4-Hydroxymorpholine

This compound, as an N,N-disubstituted hydroxylamine (B1172632), is a versatile precursor in chemical synthesis, primarily through its oxidation and subsequent reactions. The oxidation of the hydroxylamine functionality leads to the formation of a cyclic nitrone, a highly reactive intermediate that serves as a gateway to a variety of molecular scaffolds.

The oxidation of this compound yields a heterocyclic nitrone, specifically Δ¹-dihydro-1,4-oxazine, 4-oxide. uct.ac.za This transformation is a key step, converting the relatively stable hydroxylamine into a reactive 1,3-dipole. The general process involves the dehydrogenation at the α-carbon. chimia.ch

The structure of the resulting nitrone is supported by ultraviolet (UV) and infrared (IR) spectroscopy. uct.ac.za While stable in solution, attempts to isolate the pure nitrone by removing the solvent can lead to the formation of linear polymers characterized by an N-O-C repeating unit. uct.ac.za

Further oxidation of the initially formed nitrone can occur. For instance, reaction with ferric chloride rapidly oxidizes the nitrone to 4-hydroxy-5-morpholone, a cyclic hydroxamic acid. This species can undergo even further oxidation at a slower rate, ultimately leading to ring cleavage and the formation of diglycollic acid and nitrous oxide. uct.ac.za

The regioselectivity of oxidation is a critical consideration for substituted hydroxylamines. The formation of either an aldonitrone or a ketonitrone is governed by a balance of thermodynamic and kinetic factors. chimia.ch For this compound itself, being a symmetrical molecule, this ambiguity does not exist, leading to a single primary nitrone product.

A variety of oxidizing agents can be employed to convert this compound and other N,N-disubstituted hydroxylamines into nitrones. chimia.ch The choice of oxidant can influence reaction efficiency, selectivity, and environmental impact.

Historically, mercury(II) oxide (HgO) was a common and effective reagent for this transformation. chimia.ch However, due to its high toxicity, significant research has focused on developing safer and more sustainable alternatives.

Modern methods utilize a range of oxidants, as detailed in the table below.

Table 1: Oxidizing Agents for the Conversion of Hydroxylamines to Nitrones

| Oxidizing Agent | Conditions | Notes | Reference |

|---|---|---|---|

| Ferric Chloride (FeCl₃) | Spectrophotometric studies | Rapidly oxidizes the nitrone to 4-hydroxy-5-morpholone. uct.ac.za | uct.ac.za |

| Sodium Hypochlorite (NaOCl) | Aqueous solution (5% or 13%), CH₂Cl₂, 0 °C to RT | Inexpensive, safe, and environmentally benign oxidant. The primary byproduct is sodium chloride. chimia.ch | chimia.ch |

| Iodosobenzene diacetate (IBX) | Hindered oxidant | Can offer high selectivity for the formation of aldo nitrones from unsymmetrical hydroxylamines. chimia.ch | chimia.ch |

| Triphenylbismuth carbonate (Ph₃BiCO₃) | Dichloromethane, room temperature | An example of a less toxic metal derivative used for this oxidation. chimia.ch | chimia.ch |

The reaction with ferric chloride is particularly noteworthy. Kinetic and spectral studies indicate the formation of a cyclic 1:1 ferric-nitrone complex in a two-step mechanism, with the cyclization being the rate-determining step. uct.ac.za Within this complex, the nitrone rapidly loses two electrons through the N-O bond. uct.ac.za

The nitrone derived from this compound is a classic 1,3-dipole, making it an excellent substrate for 1,3-dipolar cycloaddition reactions. chesci.comwikipedia.org This reaction, often involving alkenes or alkynes as dipolarophiles, is a powerful method for constructing five-membered heterocyclic rings, such as isoxazolidines. chesci.comwikipedia.orgresearchgate.net

The cycloaddition is a concerted, pericyclic process that forms a new C-C bond and a new C-O bond. wikipedia.org Its regioselectivity is governed by frontier molecular orbital (FMO) interactions between the nitrone (the 1,3-dipole) and the dipolarophile. wikipedia.org

With electron-poor dipolarophiles : The interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is dominant, favoring the formation of 4-substituted isoxazolidines. wikipedia.org

With electron-rich dipolarophiles : The dominant interaction is between the LUMO of the nitrone and the HOMO of the dipolarophile, leading primarily to 5-substituted isoxazolidines. wikipedia.org

The heterocyclic nitrone from this compound has been shown to form 1,3-cycloaddition products when heated with various dipolarophiles, including cyclohexene, phenylisocyanate, and ethyl acrylate. uct.ac.za These reactions lead to fused bicyclic structures.

The isoxazolidine (B1194047) products of these cycloadditions are stable but can be readily transformed. A key reaction is the reductive cleavage of the N-O bond, which serves as a route to synthesize 1,3-aminoalcohols. wikipedia.orgnih.gov This reduction can be achieved using agents like zinc powder in acetic acid. nih.gov

Table 2: Reactivity of this compound-Derived Nitrone

| Reagent Type | Reaction Type | Product(s) | Significance | Reference(s) |

|---|---|---|---|---|

| Reducing Agents (e.g., Zinc/Acetic Acid) | Reduction | 1,3-Aminoalcohols | Cleavage of the N-O bond in the isoxazolidine ring provides access to valuable functional groups. | wikipedia.orgnih.gov |

| Alkenes/Alkynes (e.g., Cyclohexene, Ethyl Acrylate) | 1,3-Dipolar Cycloaddition | Isoxazolidines/Isoxazolines | Forms five-membered heterocyclic rings with high stereochemical control. | uct.ac.zawikipedia.orgresearchgate.net |

Enzymatic and Biomimetic Transformations Involving Hydroxymorpholine

The metabolism of morpholine (B109124), the parent compound of this compound, involves enzymatic transformations that are central to its biodegradation. Cytochrome P450 enzymes have been identified as key players in these pathways.

Cytochrome P450 (CYP) enzymes are a diverse family of metalloenzymes known for their ability to catalyze the hydroxylation of a wide range of substrates, including hydrocarbons and xenobiotics. nih.gov Evidence from spectrophotometric assays of Mycobacterium aurum MO1 cell extracts points to the involvement of a soluble cytochrome P450 in the degradative pathway of morpholine. nih.gov The inhibitory effect of metyrapone, a known P450 inhibitor, on morpholine degradation further confirms the role of this enzyme family. nih.gov

The hydroxylation of morpholine to this compound is a critical initial step in its biological breakdown. This process is an example of ω-hydroxylation, where an oxygen atom is inserted at a terminal position. frontiersin.org While C-H bonds at such positions can be stronger than those at internal sites, the active site of the specific CYP enzyme plays a crucial role in directing the hydroxylation to the ω-site. frontiersin.org

The canonical mechanism for C-H bond hydroxylation by cytochrome P450 enzymes is the "oxygen rebound" or hydrogen atom abstraction (HAT) mechanism. researchgate.net This process involves several key steps:

Formation of the Active Oxidant : The catalytic cycle of P450 generates a highly reactive iron(IV)-oxo (Fe(IV)=O) species, often referred to as Compound I. researchgate.net

Hydrogen Atom Abstraction (HAT) : The Fe(IV)=O intermediate abstracts a hydrogen atom from the substrate's C-H bond (in this case, from a carbon adjacent to the nitrogen in morpholine). researchgate.net

Intermediate Formation : This abstraction results in the formation of a ferric hydroxo (Fe(III)-OH) intermediate and a substrate radical. researchgate.net

Oxygen Rebound : The hydroxyl group is then transferred from the iron center to the substrate radical in a rapid "rebound" step, yielding the hydroxylated product (this compound) and regenerating the resting state of the enzyme. researchgate.net

This mechanism explains the ability of P450 enzymes to activate otherwise inert C-H bonds for hydroxylation, a chemically challenging transformation. nih.gov The intrinsic electric field along the Fe-O bond in the active site is a factor that can modulate the activation barrier for the HAT step. researchgate.net

Metabolic Formation of N-Nitroso-2-hydroxymorpholine (NHMOR) from N-Nitrosodiethanolamine

N-Nitroso-2-hydroxymorpholine (NHMOR) is a significant metabolite of N-nitrosodiethanolamine (NDELA), an environmental carcinogen. acs.orgnih.govumn.edu The formation of NHMOR is a result of metabolic β-oxidation of NDELA. nih.govumn.edu It has been detected in the supernatant of rat hepatic 9000 g fractions, indicating its formation within the liver. nih.gov

The metabolic conversion of NDELA is characterized by competitive oxidation at different positions on its 2-hydroxyethyl chains. The two primary competing processes are α-hydroxylation and β-oxidation. acs.org

α-hydroxylation: This process occurs at the carbon atom adjacent to the nitroso group and leads to the formation of glycolaldehyde. acs.org

β-oxidation: This reaction takes place at the carbon atom further from the nitroso group and results in the formation of the cyclic hemiacetal, NHMOR. acs.org

Microsomal oxidation at the β-position to yield NHMOR occurs at a rate that is 1.5 times that of α-hydroxylation. acs.org This indicates that the formation of NHMOR is a significant metabolic pathway for NDELA. Furthermore, NHMOR itself can undergo further α-hydroxylation at either the C-3 or C-5 positions, yielding glyoxal (B1671930) or glycolaldehyde, respectively, at rates 3-6 times that of the initial α-hydroxylation of NDELA. acs.org

| Metabolic Reaction | Product | Relative Rate |

| NDELA α-hydroxylation | Glycolaldehyde | 1.0 |

| NDELA β-oxidation | NHMOR | 1.5 |

| NHMOR α-hydroxylation (C-3) | Glyoxal | 3.0 - 6.0 |

| NHMOR α-hydroxylation (C-5) | Glycolaldehyde | 3.0 - 6.0 |

This table presents the relative rates of competitive oxidation processes in the metabolism of N-Nitrosodiethanolamine (NDELA) and its metabolite N-Nitroso-2-hydroxymorpholine (NHMOR).

Alpha-hydroxynitrosamines are unstable intermediates formed during the metabolic activation of nitrosamines. nih.gov Their decomposition is a critical step that can lead to the generation of reactive species. The stability and decomposition mechanism of these intermediates are highly dependent on the surrounding conditions, particularly pH. nih.gov

Studies on the decomposition of α-hydroxydialkylnitrosamines in aqueous solution reveal a three-term rate law for the solvent-mediated reaction, which includes terms for acid-catalysis, base-catalysis, and a pH-independent pathway. nih.gov This indicates that both acidic and basic conditions can accelerate the breakdown of these compounds. The decomposition can also be catalyzed by general acids and bases present in buffer solutions. nih.gov The structure of the α-hydroxynitrosamine also plays a role, with branched alkyl groups generally accelerating decomposition. The decomposition of these intermediates is proposed to proceed through the formation of a proton-catalyzed mechanism in acidic aqueous organic media, with water molecules also potentially participating in the reaction pathways and affecting the kinetics. semanticscholar.org

Kinetic Studies on Hydroxymorpholine Reactions

Oxidation Kinetics of Cyclic Hydroxylamines by Metal Ions

The hydroxylamine functional group, as present in this compound, is susceptible to oxidation by various metal ions. Kinetic studies on the oxidation of hydroxylamine provide insights into the potential reactivity of its cyclic analogue.

The oxidation of hydroxylamine by iron(III) has been shown to follow a mechanism that is dependent on the relative concentrations of the reactants. rsc.orgresearchgate.netlu.se

With an excess of iron(III), the stoichiometry of the reaction is 2:1 (Fe(III):NH₂OH), and the primary nitrogen-containing product is nitrous oxide (N₂O). rsc.orgresearchgate.net

When hydroxylamine is in excess or at equal concentrations, the stoichiometry shifts to 1:1, and the main product is dinitrogen (N₂). rsc.orgresearchgate.net

The reaction rate is influenced by pH, with two different nitrogen-containing intermediates acting as the rate-determining step depending on the reactant ratios. rsc.orgresearchgate.net The iron(III) hydroxide (B78521) complex, Fe(OH)²⁺, is also involved in the proposed mechanism. rsc.orgresearchgate.net

The oxidation of hydroxylamine by other metal ions, such as the tetrachloroaurate(III) ion (AuCl₄⁻), has also been investigated. The reaction is first-order with respect to both hydroxylamine and the gold complex. researchgate.net The rate of this reaction is increased by the presence of chloride ions (Cl⁻) and decreased with increasing hydrogen ion concentration (H⁺). researchgate.net

The oxidation of hydroxylamine by a Waugh type polyoxometalate, enneamolybdomanganate(IV), shows that the rate of reaction increases with increasing hydrogen ion and oxidant concentrations, while it is independent of the hydroxylamine concentration. orientjchem.org In this system, both protonated and unprotonated forms of the oxidant are active species. orientjchem.org

| Oxidant | Key Kinetic Observations |

| Iron(III) | Reaction mechanism and stoichiometry depend on reactant ratios. rsc.orgresearchgate.netlu.se Involves Fe(OH)²⁺ complex. rsc.orgresearchgate.net |

| Tetrachloroaurate(III) | First-order in both reactants. researchgate.net Rate increases with [Cl⁻] and decreases with [H⁺]. researchgate.net |

| Enneamolybdomanganate(IV) | Rate increases with [H⁺] and [oxidant]. orientjchem.org Independent of [hydroxylamine]. orientjchem.org |

This table summarizes the key kinetic findings for the oxidation of hydroxylamine by different metal ion species, providing a model for the reactivity of the hydroxylamine group in this compound.

Effects of Structural Modifications on Reaction Rates

Detailed research findings and comprehensive data tables specifically quantifying the effects of structural modifications on the reaction rates of this compound are not available in the reviewed literature. However, insights can be gleaned from related studies on morpholine derivatives.

A computational study investigating the catalytic effect of morpholine and its N-methylated analog, 4-methylmorpholine (B44366), on the formation of urethane (B1682113) provides comparative kinetic data. The study calculated the activation energies for the reaction, offering a quantitative measure of how a simple structural modification—the addition of a methyl group to the nitrogen atom—influences the reaction rate.

Table 1: Calculated Activation Energies for Urethane Formation

| Catalyst | Activation Energy (kJ/mol) |

| Morpholine | 29.7 |

| 4-Methylmorpholine | 26.6 |

This interactive table is based on the computational data presented in the study. The lower activation energy for 4-methylmorpholine suggests it is a more effective catalyst for this specific reaction compared to morpholine.

The data indicates that the presence of a methyl group on the nitrogen atom of the morpholine ring lowers the activation energy of the reaction, thereby increasing the reaction rate. This is consistent with the electron-donating nature of the methyl group, which enhances the nucleophilicity of the nitrogen atom, a key factor in its catalytic activity in this context.

Structural Elucidation Methodologies for Hydroxymorpholine Compounds

Advanced Spectroscopic Techniques for Characterization

The characterization of 4-hydroxymorpholine relies on a combination of powerful spectroscopic methods that probe the molecular structure at the atomic level. Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are the primary tools, often supplemented by other spectroscopic techniques for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of N-substituted morpholines, the protons on the morpholine (B109124) ring typically appear as distinct multiplets. nih.govresearchgate.net For this compound, the protons on the carbons adjacent to the oxygen atom (C2 and C6) are expected to be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen atom (C3 and C5). The hydroxyl proton (-OH) would appear as a singlet, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the proton signals, the carbon atoms adjacent to the electronegative oxygen atom (C2 and C6) in this compound are expected to have a higher chemical shift (downfield) compared to the carbons adjacent to the nitrogen (C3 and C5). nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2/H6 | 3.74 (ddd) | - |

| H3/H5 | 2.98 (m) | - |

| C2/C6 | - | 67.2 |

| C3/C5 | - | 50.1 |

| OH | Variable | - |

Data is based on predicted values and typical shifts for N-substituted morpholines. Actual experimental values may vary.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the morpholine ring structure and the position of the hydroxyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight and fragmentation pattern of polar molecules like this compound. lookchem.com In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺.

The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. The fragmentation of the protonated molecule in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For N-substituted morpholines, characteristic fragmentation pathways often involve the cleavage of the morpholine ring. lookchem.com

Table 2: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 104.0706 |

| [M+Na]⁺ | 126.0525 |

Data is based on predicted values from PubChem. nih.gov

The fragmentation of the [M+H]⁺ ion of this compound would likely involve losses of small neutral molecules such as H₂O, and cleavage of the C-C and C-O bonds within the morpholine ring, providing further confirmation of its structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional information that complements NMR and MS data.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. mdpi.com The C-O-C stretching of the ether linkage in the morpholine ring would likely appear in the 1070-1150 cm⁻¹ region. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Saturated heterocyclic compounds like this compound are generally not expected to show strong absorption in the UV-Vis region (200-800 nm) as they lack chromophores. mu-varna.bgmu-varna.bg Any observed absorption would likely be due to n→σ* transitions at shorter wavelengths, typically below 220 nm. The absence of significant UV-Vis absorption can be a useful piece of information to confirm the lack of conjugated systems in the molecule.

Application in Complex Natural Product Structure Determination

In the process of determining the structure of a novel natural product, chemists would first use ESI-MS to determine the molecular formula. Subsequently, a detailed analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), would be performed to piece together the carbon skeleton and the relative stereochemistry of the molecule. researchgate.netresearchgate.netnih.gov The characteristic signals of the hydroxymorpholine moiety, as discussed above, would be key to identifying its presence within the larger, more complex structure. IR and UV-Vis spectroscopy would provide confirmatory data on the functional groups present.

Computational and Theoretical Studies on 4 Hydroxymorpholine Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-hydroxymorpholine, these methods can elucidate electron distribution, orbital energies, and molecular geometry, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. pnrjournal.comresearchgate.net For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP, can be employed to determine a variety of electronic and structural properties. pnrjournal.com While specific DFT studies on this compound are not extensively documented in the literature, the principles can be applied to predict its characteristics.

DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the this compound molecule. From the optimized structure, various electronic properties can be calculated. These properties help in understanding the molecule's reactivity and potential as a pharmacophore. nih.gov For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electron-donating and accepting capabilities of the molecule. researchgate.net

Table 1: Predicted Electronic Properties of Morpholine (B109124) Derivatives from DFT Calculations

| Property | Typical Calculated Value for Morpholine Derivatives | Significance for this compound |

| HOMO-LUMO Energy Gap (ΔE) | ~4-6 eV | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment (µ) | ~2-3 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential (IP) | ~8-10 eV | The energy required to remove an electron, indicating its tendency to be oxidized. |

| Electron Affinity (EA) | ~0.5-1.5 eV | The energy released upon adding an electron, indicating its tendency to be reduced. |

Note: The values in this table are illustrative and based on DFT calculations for related morpholine and heterocyclic compounds. Specific values for this compound would require dedicated computational studies.

The Hartree-Fock (HF) method is another foundational quantum mechanical approach for approximating the n-electron wavefunction and energy of a quantum many-body system in a stationary state. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF theory is still valuable for providing a qualitative understanding of electronic structure and serves as a starting point for more advanced post-Hartree-Fock methods. nih.gov

For this compound, HF calculations could be used to obtain initial geometric parameters and molecular orbital energies. The method is particularly useful for studying systems where electron correlation effects are less critical. Comparing HF and DFT results can also provide insights into the importance of electron correlation in describing the electronic properties of the molecule.

Mechanistic Probing through Computational Models

Computational models are instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating energy barriers. For this compound, these models can be applied to understand its formation, decomposition, and potential enzymatic transformations.

Computational studies can map out the potential energy surfaces for various reactions involving this compound. For example, the decomposition of the parent morpholine molecule has been investigated, revealing that such reactions can proceed through various pathways, including intramolecular hydrogen shifts. nih.govresearchgate.net Similar computational approaches could be applied to this compound to predict its thermal stability and decomposition products.

The investigation of reaction pathways involves locating the transition state structures connecting reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical parameter for determining the reaction rate. nih.gov For instance, the N-hydroxylation of amines, a reaction relevant to the formation of this compound, has been studied computationally to determine the most likely mechanistic pathways. nih.gov

Table 2: Illustrative Energy Barriers for Reactions of Related Heterocyclic Compounds

| Reaction Type | Reactants | Products | Calculated Activation Energy (kcal/mol) | Computational Method |

| Decomposition | Morpholine | Ethenol + Ethenamine | ~20-40 | RRKM/DFT |

| N-Hydroxylation | Primary Aromatic Amine + [FeO]³⁺ | Hydroxylamine (B1172632) + Fe³⁺ | ~10-15 | DFT |

| Hydrogen Abstraction | α-pinene + CYP | Pinene radical + CYP-H | ~15-20 | DFT |

Note: This table presents data from computational studies on morpholine and other related compounds to illustrate the types of insights gained from reaction pathway investigations. nih.govnih.govnih.govresearchgate.netmdpi.com

Many enzymatic reactions, particularly those catalyzed by metalloenzymes like cytochrome P450, involve changes in the spin state of the metal center during the catalytic cycle. mdpi.comacs.orgcecam.org These enzymes are known to hydroxylate a wide variety of substrates. The N-hydroxylation of amines can be catalyzed by such enzymes, and computational models are crucial for understanding the role of different spin states in the reaction mechanism. nih.gov

For a potential enzymatic hydroxylation of a precursor to form this compound, or its subsequent metabolism, the reaction could proceed on different spin-state surfaces (e.g., low-spin doublet vs. high-spin quartet). mdpi.comcecam.org DFT calculations can be used to determine the relative energies of these different spin states for intermediates and transition states, which can dictate the reaction's feasibility and product distribution. cecam.org

The surrounding solvent can have a significant impact on the conformation, reactivity, and electronic properties of a molecule. Theoretical simulations can account for solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules in the simulation. researchgate.net

For this compound, molecular dynamics (MD) simulations with an explicit water model could be used to study its hydration shell and conformational dynamics in an aqueous environment. researchgate.net Understanding how water molecules interact with the hydroxyl and morpholine nitrogen and oxygen atoms can provide insights into its solubility and how it is recognized by biological targets. The conformation of the morpholine ring (e.g., chair or boat) can also be influenced by the solvent, which in turn can affect its biological activity.

Computational Prediction of Hydroxylation Reactivity

The prediction of metabolic pathways, such as hydroxylation, is a critical application of computational chemistry in drug discovery and toxicology. For a molecule like this compound, identifying the likely sites of further hydroxylation can be achieved through molecular docking simulations with metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. researchgate.net

The process involves computationally placing the this compound molecule into the active site of a specific CYP isozyme (e.g., CYP3A4, which is responsible for a large portion of drug metabolism). researchgate.net The binding orientation and proximity of the molecule's C-H bonds to the enzyme's reactive heme-iron-oxo species can predict the most probable sites of oxidation. Factors that influence this prediction include:

Binding Affinity and Orientation: Simulations identify the most stable binding poses of the substrate within the enzyme's active site.

Accessibility of C-H Bonds: The analysis determines which hydrogen atoms on the morpholine ring are most accessible to the catalytic center of the enzyme.

Activation Energy: Quantum mechanics calculations can estimate the energy required to break a specific C-H bond, with lower energy barriers indicating more favorable reaction sites.

This computational approach allows for the prediction of potential metabolites without initial synthesis and in vitro testing, guiding further experimental investigation. researchgate.net The complexity of CYP enzyme reaction mechanisms, which can include single electron transfer or hydrogen atom abstraction, means that computational predictions must be carefully validated experimentally. researchgate.net

Analysis of Molecular Properties and Reactivity using Computational Methods

Computational methods provide a suite of tools to analyze the intrinsic properties of a molecule, which in turn govern its reactivity. For this compound, these analyses offer a detailed picture of its electronic character.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties of Morpholine Analogues This table presents data from computational studies on molecules structurally similar to this compound to infer its likely properties.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 4-Ethylmorpholine (B86933) | HF/6-311+G(d,p) | -9.61 | 2.11 | 11.72 | researchgate.net |

| 4-Ethylmorpholine | B3LYP/6-311+G(d,p) | -6.59 | 0.31 | 6.90 | researchgate.net |

The calculated energy gap for these systems reveals that charge transfer can occur within the molecule, indicating its potential for chemical reactivity. researchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. wolfram.com They are invaluable for identifying regions that are rich or poor in electrons, thereby predicting sites for nucleophilic and electrophilic attack. chemrxiv.org In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. wolfram.com

For a molecule like this compound, the MEP map would show the most negative potential localized around the oxygen atoms—both the ring oxygen and the hydroxyl oxygen—due to the high electronegativity and lone pairs of electrons. The nitrogen atom would also exhibit negative potential. researchgate.net These areas represent the primary centers for interaction with electrophiles or for hydrogen bonding. Conversely, the regions of positive potential would be found around the hydrogen atoms, particularly the hydroxyl hydrogen, making it the most likely site for deprotonation or interaction with a nucleophile. researchgate.net The MEP map for the analogous 4-ethylmorpholine confirms these patterns, showing significant negative potential near the nitrogen and oxygen atoms. researchgate.net

Vibrational Frequencies and Atomic Charge Distributions

Computational methods, particularly DFT, are used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.net These calculations help in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. For morpholine derivatives, characteristic frequencies include C-H, C-O, C-N, and C-C stretching and bending vibrations. researchgate.netresearchgate.net

Table 2: Selected Calculated Vibrational Frequencies for 4-Ethylmorpholine This table shows theoretically calculated vibrational frequencies for a related compound to illustrate the type of data obtained from computational studies. The assignments correspond to specific molecular motions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | Assignment | Reference |

|---|---|---|---|

| CH₂ Stretching | 2933 | Asymmetric stretch | researchgate.net |

| CH₂ Stretching | 2863 | Symmetric stretch | researchgate.net |

| CH₂ Scissoring | 1463 | Bending | researchgate.net |

| C-O-C Stretching | 1119 | Asymmetric stretch | researchgate.net |

| C-N Stretching | 1073 | Stretching | researchgate.net |

Deuterium (B1214612) Isotope Effects in Reaction Mechanisms

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms. researchgate.net This involves replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. If the bond to this atom is broken or formed in the rate-determining step of the reaction, a significant change in the reaction rate will be observed. nih.gov

For this compound, this technique is particularly relevant for studying oxidation (hydroxylation) reactions. nih.gov By selectively replacing specific hydrogen atoms on the morpholine ring with deuterium, one can determine if the C-H bond cleavage is the rate-limiting step. nih.gov

A primary KIE (typically with a value of kH/kD ≥ 2) is observed when the C-H bond being broken is directly involved in the rate-limiting step. nih.gov

An inverse KIE (kH/kD < 1) can sometimes occur, which may suggest the formation of an intermediate complex before the rate-limiting step. rutgers.edu

The absence of a significant KIE might indicate that C-H bond cleavage is not rate-limiting, or that another step, such as product release from an enzyme, is the slowest part of the reaction. researchgate.net

This method has been widely applied to study reactions catalyzed by cytochrome P450 enzymes. nih.gov Applying it to this compound could confirm which C-H bond is preferentially targeted for hydroxylation and provide definitive evidence for the mechanism of its metabolic transformation. researchgate.net

Applications of 4 Hydroxymorpholine As a Chemical Building Block and Reagent in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The structural framework of 4-hydroxymorpholine, featuring a six-membered ring with both an oxygen and a nitrogen heteroatom, combined with a reactive N-hydroxy group, makes it an attractive starting point for synthesizing more complex molecules. The N-hydroxy moiety can be readily functionalized or can participate directly in reactions, providing a strategic advantage in multistep syntheses.

Precursor to Compounds with Potential Biological Activity

The morpholine (B109124) ring is a core component in numerous FDA-approved drugs and biologically active compounds, valued for conferring favorable physicochemical and metabolic properties. researchgate.net The 4-hydroxy group in this compound acts as a crucial synthetic handle, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). While morpholine itself is a common building block, the 4-hydroxy substitution is noted in some studies as being positive for certain biological activities.

The synthesis of complex molecules often involves the strategic use of such versatile precursors. For instance, polymer-supported synthesis methods have been developed for creating libraries of morpholine-3-carboxylic acid derivatives starting from amino acids like serine and threonine. nih.gov These methods involve steps such as N-alkylation and N-acylation, followed by cyclization, demonstrating how a pre-functionalized core can be elaborated into a diverse set of potentially bioactive molecules. nih.gov The N-hydroxy group of this compound provides a key site for similar derivatization strategies, enabling its use as a foundational scaffold for building novel chemical entities with therapeutic potential.

Integration into Natural Product Syntheses

The ultimate demonstration of a building block's utility is its incorporation into the total synthesis of a natural product. researchgate.net The morpholine skeleton is found in several natural alkaloids, including (±)-Chelonin A, (±)-Chelonin C, and Polygonapholine. researchgate.netresearchgate.netresearchgate.net The total synthesis of these complex molecules provides a clear illustration of how the morpholine ring system can be constructed and integrated.

In a notable example, the total synthesis of (±)-Chelonin A was achieved using a palladium-catalyzed intramolecular cyclization of a nitrogen-tethered alkenol. researchgate.net This key step efficiently constructs the substituted morpholine core of the natural product. Another successful strategy employed for the formal total synthesis of (±)-Chelonin C involves a Lewis acid-catalyzed reductive etherification of a 1,5-diketone precursor, which stereoselectively forms the required cis-2,6-disubstituted morpholine ring. researchgate.net While these syntheses build the morpholine ring during the sequence rather than starting with this compound itself, they highlight the importance of the morpholine framework in natural products and validate synthetic strategies that could be adapted to use precursors like this compound.

A total synthesis of Polygonapholine, which was reported to contain a cis-2,6-disubstituted morpholine ring, was also completed. researchgate.net Although this synthetic effort ultimately raised questions about the originally assigned structure of the natural product due to discrepancies in spectroscopic data, the synthetic route itself further demonstrates the methods available for constructing this important heterocyclic core. researchgate.net

Table 1: Synthetic Strategies for Natural Products Containing a Morpholine Ring

| Natural Product | Key Synthetic Strategy for Morpholine Ring Formation | Reference |

|---|---|---|

| (±)-Chelonin A | Palladium chloride-catalyzed intramolecular cyclization of an N-tethered alkenol. | researchgate.net |

| (±)-Chelonin C (Formal) | Lewis acid-catalyzed intramolecular reductive etherification of a 1,5-diketone. | researchgate.net |

Chiral Auxiliary and Ligand Applications in Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. sigmaaldrich.comnumberanalytics.comnumberanalytics.com This is often achieved using chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, or through chiral ligands complexed to a metal center. numberanalytics.comnih.gov

Asymmetric Catalysis in Organic Transformations

The development of effective chiral ligands is critical for advancing asymmetric catalysis. While C2-symmetric ligands were historically dominant, non-symmetrical P,N-ligands (containing both phosphorus and nitrogen donors) have emerged as a highly versatile class. nih.gov More recently, chiral N,N'-dioxides have shown significant promise as both organocatalysts and ligands for a wide range of metal ions, including Cu(II), Sc(III), and others. nih.gov These N-oxide ligands are valued for the high nucleophilicity of the N-oxide oxygen and their ability to act as tetradentate donors, making them effective in various asymmetric transformations like cycloadditions and nucleophilic additions. nih.gov

Stereoselective Transformations

The inherent N-hydroxy functionality of this compound makes it an ideal, albeit currently underutilized, scaffold for the design of novel chiral N-oxide ligands. By introducing chiral centers elsewhere on the morpholine ring (for example, at the C-2 or C-3 positions derived from chiral amino alcohols), one could synthesize chiral derivatives of this compound. These derivatives would serve as precursors to a new class of chiral N-oxide ligands for stereoselective transformations. The principle is demonstrated in the synthesis of N,P-ligands from (S)-serine, where a hydroxyl group is a key feature of the starting material that is later functionalized. researchgate.net Similarly, the N-hydroxy group of a chiral this compound derivative could be used to coordinate to a metal center, influencing the chiral environment and directing the stereochemical outcome of a reaction.

Development of Specialized Reagents and Intermediates

The unique N-O bond in this compound and its derivatives allows for their development into specialized reagents and reactive intermediates for specific synthetic applications. This is most evident in the use of related morpholine N-oxides as stoichiometric oxidants.

N-Methylmorpholine-N-oxide (NMO) is a widely used co-oxidant in a variety of transition metal-catalyzed oxidation reactions. researchgate.net It is particularly well-known for its role in the Upjohn dihydroxylation of alkenes, where it serves to re-oxidize the osmium tetroxide catalyst, allowing it to be used in catalytic amounts. It is also the classic stoichiometric oxidant used with tetrapropylammonium (B79313) perruthenate (TPAP) for the mild oxidation of primary alcohols to aldehydes. researchgate.net The ability of the N-O bond to participate in these redox cycles highlights the potential of this compound to be a precursor for similar or novel oxidizing agents.

Furthermore, the morpholine scaffold can be converted into useful reactive intermediates. For example, electrochemical oxidation of morpholine can generate the morpholine radical, which has been used in C-N bond-forming reactions with quinoline (B57606) N-oxides. researchgate.net This demonstrates a method for generating a reactive nitrogen-centered species for amination reactions. The development of such reagents and intermediates from a stable, easily handled precursor like this compound is a key area of interest in synthetic methodology.

Table 2: Applications of Morpholine N-Oxide as a Specialized Reagent

| Reaction Name/Type | Role of N-Methylmorpholine-N-Oxide (NMO) | Metal Catalyst (if any) |

|---|---|---|

| Upjohn Dihydroxylation | Stoichiometric co-oxidant | Osmium Tetroxide (OsO₄) |

| Ley-Griffith Oxidation | Stoichiometric co-oxidant | Tetrapropylammonium Perruthenate (TPAP) |

Structure-Activity Relationship (SAR) Studies in Morpholine Derivatives (focusing on chemical modifications affecting reactivity/interactions without detailing biological outcomes)

The chemical reactivity of this compound and its derivatives is intrinsically linked to the nature of the substituents on the morpholine ring and at the N-hydroxyl position. Understanding these structure-reactivity relationships is crucial for designing synthetic strategies and predicting the outcome of chemical transformations.

The N-hydroxyl group of this compound is a key determinant of its reactivity. The oxygen atom can act as a nucleophile, participating in O-alkylation and O-acylation reactions. The strength of this nucleophilicity can be modulated by the electronic environment of the morpholine ring. For instance, the introduction of electron-withdrawing or electron-donating groups on the carbon framework of the morpholine ring can influence the electron density on the N-hydroxyl oxygen, thereby affecting its reactivity in nucleophilic substitution reactions.

The N-O bond in this compound and its derivatives is also susceptible to cleavage under certain conditions, which can be a key step in various synthetic transformations. The stability of this bond is influenced by the nature of the substituent on the oxygen atom. For example, converting the hydroxyl group to a better leaving group, such as a tosylate or a mesylate, would facilitate cleavage of the N-O bond.

The table below summarizes the expected impact of different types of substituents on the reactivity of the this compound core, based on general principles of organic chemistry.

| Modification Site | Type of Modification | Anticipated Effect on Reactivity | Potential Synthetic Application |

| N-hydroxyl Group | O-Alkylation | Decreases nucleophilicity of the nitrogen; introduces a new functional handle. | Synthesis of N-alkoxymorpholine derivatives for further functionalization. |

| N-hydroxyl Group | O-Acylation | Forms an ester linkage; can act as a protecting group or activate the N-O bond for cleavage. | Protection of the N-hydroxyl group; generation of reactive intermediates. |

| Morpholine Ring (C-atoms) | Electron-withdrawing groups | Decreases the basicity of the nitrogen and the nucleophilicity of the N-hydroxyl oxygen. | Modulating reactivity in multi-step syntheses. |

| Morpholine Ring (C-atoms) | Electron-donating groups | Increases the basicity of the nitrogen and the nucleophilicity of the N-hydroxyl oxygen. | Enhancing reactivity in nucleophilic reactions. |

Detailed research findings on the specific impact of various substituents on the reactivity of this compound are not extensively available in the public domain. However, studies on the N-alkylation of morpholine with different alcohols have shown that the nature of the alcohol (primary vs. secondary) affects the reaction outcome, with primary alcohols generally leading to higher yields of the N-alkylated product. This suggests that steric hindrance around the reacting partners plays a significant role in the reactivity of the morpholine nitrogen.

In the context of 2,2,4-substituted morpholines, the conditions for the formation of the morpholine ring and subsequent dehydration or alcohol abstraction reactions have been investigated. These studies indicate that the stability and reactivity of the morpholine core are influenced by the substitution pattern on the ring.

The following table presents a hypothetical summary of how different substituents on a generic N-alkoxymorpholine might influence its reactivity in a substitution reaction where the alkoxy group is the leaving group.

| Substituent on Nitrogen (R in N-OR) | Electronic Effect | Expected Impact on N-O Bond Cleavage | Rationale |

| Methyl | Electron-donating | Slower | Inductive effect strengthens the N-O bond. |

| Benzyl (B1604629) | Weakly electron-donating | Slightly slower | Inductive effect is partially offset by potential steric hindrance. |

| Acetyl | Electron-withdrawing | Faster | The carbonyl group withdraws electron density, weakening the N-O bond and making the alkoxy group a better leaving group. |

| Tosyl | Strongly electron-withdrawing | Significantly faster | The sulfonyl group is a powerful electron-withdrawing group, making the O-tosyl group an excellent leaving group. |

It is important to note that these are generalized trends, and the actual reactivity will depend on the specific reaction conditions, including the solvent, temperature, and the nature of the other reagents involved.

Q & A

Q. What safety protocols are critical when handling this compound in neuroprotection studies?

- Methodological Answer : Use fume hoods for volatile liquid handling (boiling point: 171–173°C). In vivo studies require IACUC approval for endpoints like motor function deficits. Toxicity is assessed via acute (LD₅₀) and subchronic (28-day) dosing in rodents, with histopathology of liver and kidney tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.